

internal and external validation of naproxen sodium IVIVC

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Compound Focus: Naproxen Sodium

CAS No.: 26159-34-2

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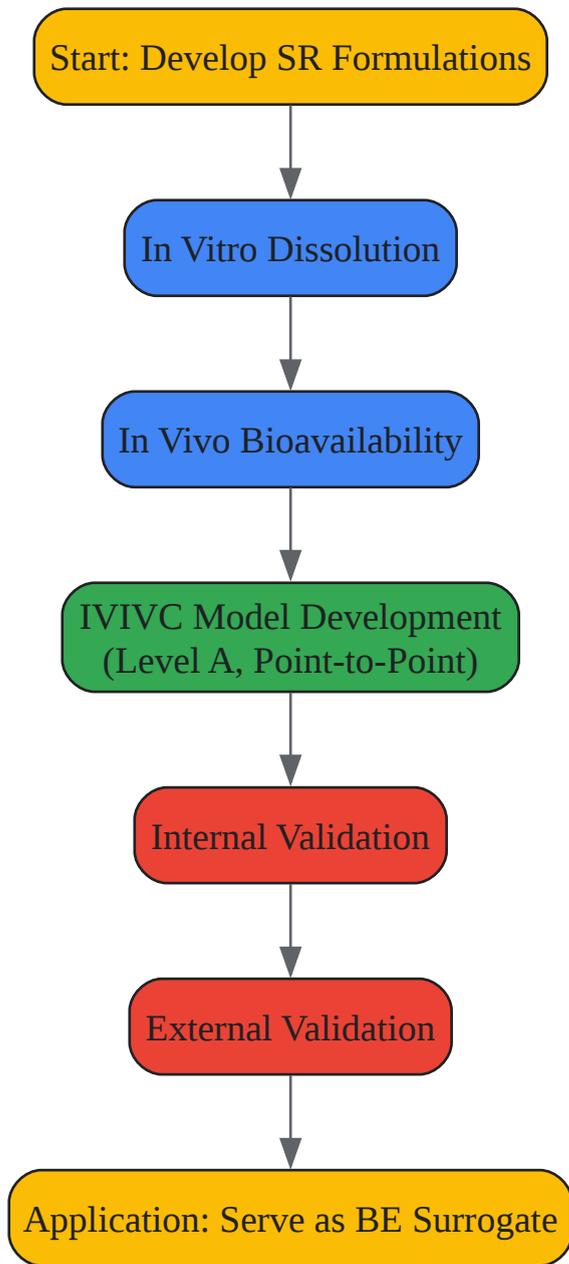
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Validation Results and Comparison

A 2017 study developed and validated a Level A IVIVC for **naproxen sodium** 375 mg SR tablets (with slow, medium, and fast release rates) against a marketed 500 mg immediate-release (IR) tablet [1] [2]. The table below summarizes the key validation parameters as per FDA guidelines:

Validation Type	Parameter	Prediction Error (%)	FDA Criteria	Outcome
Internal Validation	Cmax (Average Absolute PE)	< 15%	≤ 10% (Avg); ≤ 15% (Individual)	Valid [2]
	AUC (Average Absolute PE)	< 15%	≤ 10% (Avg); ≤ 15% (Individual)	Valid [2]
External Validation	Cmax and AUC	--	≤ 10%	Valid (Predicted curve found identical to IR tablets) [1] [2]

The core logical relationship and workflow for developing and validating a Level A IVIVC, as demonstrated in the **naproxen sodium** study, can be summarized as follows:



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Detailed Experimental Protocols

The validation data was generated through the following standardized experimental methods.

In Vitro Dissolution Protocol

The objective was to characterize the drug release profiles from different formulations [2].

- **Apparatus:** USP Apparatus II (Paddle).
- **Speed:** 50 rpm.
- **Dissolution Medium:** 900 mL of phosphate buffer, pH 7.4.
- **Test Formulations:** **Naproxen sodium** 375 mg SR tablets (slow, medium, and fast release) and a marketed 500 mg IR tablet.
- **Sampling Time Points:** 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours.
- **Analysis:** Samples were analyzed using UV spectroscopy at 332 nm.
- **Profile Comparison:** Dissolution profiles were compared using the **similarity factor (f₂)**, where a value between 50 and 100 indicates profile similarity [1] [2].

In Vivo Bioavailability Study Protocol

This study provided the pharmacokinetic data for correlation with in vitro release [2].

- **Design:** A single-center, randomized, single-dose, open-label, 4-way crossover study.
- **Subjects:** 6 healthy male subjects under fasting conditions.
- **Formulations Administered:** The three SR tablets (slow, medium, fast) and the marketed IR tablet.
- **Washout Period:** 7 days.
- **Blood Sampling:** Pre-dose and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, and 24.0 hours post-dose.
- **Bioanalysis:** Plasma concentrations of naproxen were determined using a validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method.
- **Pharmacokinetic Analysis:** Parameters including **C_{max}** and **AUC** were calculated using Phoenix WinNonlin software.

Importance and Applications of a Validated IVIVC

For drug development professionals, a validated Level A IVIVC is a powerful tool that extends beyond academic exercise. As concluded in the study, it can [1] [2]:

- **Act as a Surrogate** for in vivo bioavailability studies.
- **Support Biowaivers** for certain post-approval changes (as per SUPAC guidelines), reducing the need for costly and time-consuming clinical studies.
- **Validate Dissolution Methods** and assist in setting meaningful dissolution specifications.
- **Assist in Quality Control** during scale-up and post-approval changes, helping to predict the in vivo performance impact of variations in the manufacturing site or process.

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References

1. Development, Internal and External of Validation ... Naproxen Sodium [pubmed.ncbi.nlm.nih.gov]
2. Development, Internal and External Validation of Naproxen ... [pmc.ncbi.nlm.nih.gov]

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